4-(5-Bromo-6-methylpyridin-2-yl)thiomorpholine
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Overview
Description
4-(5-Bromo-6-methylpyridin-2-yl)thiomorpholine is an organic compound with the chemical formula C11H14BrN2S. It is a heterocyclic compound that contains a pyridine ring and a thiomorpholine ring. This compound has been studied extensively due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-6-methylpyridin-2-yl)thiomorpholine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in disease processes. It may also interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the levels of certain proteins that are involved in inflammation. It may also have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-Bromo-6-methylpyridin-2-yl)thiomorpholine in lab experiments is its potential as a therapeutic agent. It may also be useful as a tool for investigating certain biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 4-(5-Bromo-6-methylpyridin-2-yl)thiomorpholine. One direction is to continue investigating its potential as a therapeutic agent for various diseases. Another direction is to further explore its mechanisms of action and its interactions with specific proteins and receptors. Additionally, it may be useful to investigate its potential as a tool for imaging or diagnostic purposes.
Synthesis Methods
The synthesis of 4-(5-Bromo-6-methylpyridin-2-yl)thiomorpholine involves several steps. The first step is the reaction of 2-bromo-5-chloro-6-methylpyridine with sodium hydride to form the corresponding sodium salt. This salt is then reacted with thiomorpholine to produce the desired product.
Scientific Research Applications
4-(5-Bromo-6-methylpyridin-2-yl)thiomorpholine has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been used as a tool for investigating the mechanisms of certain biological processes, such as protein-protein interactions.
Properties
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEPEQOMAKGEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCSCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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